molecular formula C15H13N3S B14950541 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione CAS No. 13136-33-9

5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione

Cat. No.: B14950541
CAS No.: 13136-33-9
M. Wt: 267.4 g/mol
InChI Key: YFJOVPCPKPSCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione is a heterocyclic compound with the molecular formula C15H13N3S. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with aromatic aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry .

Biological Activity

5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H12N4SC_{13}H_{12}N_4S. Its structure includes a triazole ring fused with thione functionality, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be within the range of 32 to 128 µg/mL .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It has shown effectiveness against Candida albicans and other fungal pathogens. The antifungal activity is attributed to the presence of the thione group, which enhances interaction with fungal cell membranes .

Antitubercular Activity

In studies assessing antitubercular activity against Mycobacterium tuberculosis, this compound exhibited moderate inhibitory effects. The highest observed inhibition was around 61% at a concentration of 6.25 µg/mL . This suggests potential as a lead compound in developing new antitubercular agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In particular, it has shown promising results in inhibiting the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values were reported to be in the micromolar range, indicating significant anticancer potential .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
  • Membrane Disruption : Its structure allows it to integrate into microbial membranes and disrupt their integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cells leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives:

StudyFindings
Demonstrated significant antibacterial activity against S. aureus and E. coli with MIC values ranging from 32 to 128 µg/mL.
Evaluated antifungal efficacy against C. albicans, highlighting the importance of the thione group in enhancing activity.
Reported moderate antitubercular activity with notable inhibition at low concentrations.
Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potential for further development as an anticancer agent.

Properties

CAS No.

13136-33-9

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

5-methyl-2,4-diphenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C15H13N3S/c1-12-16-18(14-10-6-3-7-11-14)15(19)17(12)13-8-4-2-5-9-13/h2-11H,1H3

InChI Key

YFJOVPCPKPSCCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.